molecular formula C12H10N2O3 B15330793 1-Benzyl-4-nitropyridin-2(1H)-one

1-Benzyl-4-nitropyridin-2(1H)-one

Cat. No.: B15330793
M. Wt: 230.22 g/mol
InChI Key: KZUCMVRLOGWALR-UHFFFAOYSA-N
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Description

1-Benzyl-4-nitropyridin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a pyridinone core substituted with a benzyl group at the N1 position and a nitro group at the C4 position. This structure imparts unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-benzyl-4-nitropyridin-2-one

InChI

InChI=1S/C12H10N2O3/c15-12-8-11(14(16)17)6-7-13(12)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

KZUCMVRLOGWALR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=CC2=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s nitro group at C4 distinguishes it from analogs with hydroxy, methyl, or halogen substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
1-Benzyl-4-nitropyridin-2(1H)-one N1-benzyl, C4-nitro Not provided Electron-withdrawing nitro group; planar pyridinone core
1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone N1-benzyl, C3-hydroxy, C2-methyl 245.28 (calculated) Electron-donating hydroxy and methyl groups; increased polarity
1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone N1-benzyl, C3-benzyloxy, C5-iodo, C2-methyl 431.27 Bulky benzyloxy group; iodine introduces steric hindrance and heavy atom effects
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Nitropyridine fused to benzyl-piperidine 312.37 Nitro group on pyridine; flexible piperidine moiety
  • Electronic Effects: The nitro group in this compound withdraws electron density, likely reducing solubility in polar solvents compared to hydroxy-substituted analogs (e.g., 1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone) .
  • Steric Considerations : Bulky substituents, such as benzyloxy in ’s compound, may hinder molecular packing, affecting crystallization behavior .

Physicochemical Properties

  • NMR Chemical Shifts: While direct data for the target compound are absent, substituents significantly influence chemical shifts. For example, hydroxy groups (e.g., in 1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone) cause downfield shifts in $ ^1H $ NMR due to hydrogen bonding, whereas nitro groups induce deshielding via electron withdrawal .
  • Crystallography: SHELX software (e.g., SHELXL, SHELXT) is widely used for refining pyridinone derivatives, enabling precise determination of bond lengths and angles influenced by substituents .

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